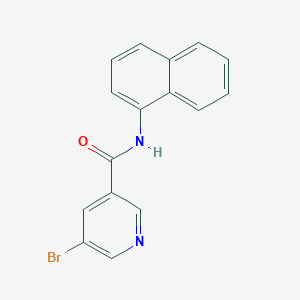

5-Bromo-N-naphthalen-1-yl-nicotinamide

Overview

Description

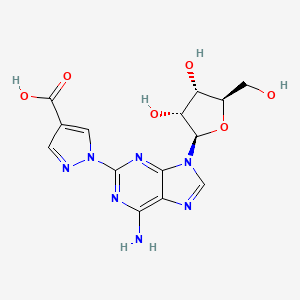

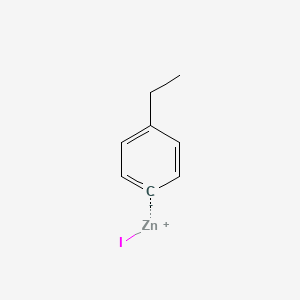

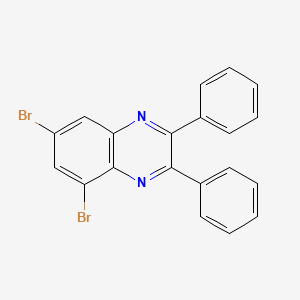

5-Bromo-N-naphthalen-1-yl-nicotinamide is a chemical compound with the molecular formula C16H11BrN2O and a molecular weight of 327.17534 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

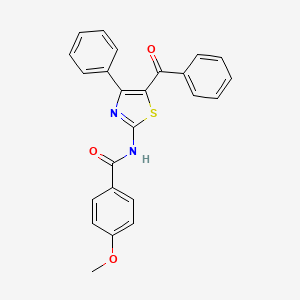

The synthesis of compounds similar to 5-Bromo-N-naphthalen-1-yl-nicotinamide has been achieved by reacting salicylaldehydes, 2-aminopropene-1,1,3-tricarbonitrile, and naphthols catalyzed by triethylamine under solvent-free conditions at 120°C . This one-pot reaction involves the formation of two C–C bonds, one C–O bond, and one C–N bond in a single synthetic operation .Molecular Structure Analysis

The molecular structure of 5-Bromo-N-naphthalen-1-yl-nicotinamide consists of a bromine atom attached to a naphthalen-1-yl group and a nicotinamide group . The exact structure can be found in the referenced chemical databases .Chemical Reactions Analysis

5-Bromo-N-naphthalen-1-yl-nicotinamide can participate in various chemical reactions. For instance, it has been used in the synthesis of 5-[naphthalen-1(2)yl]-5H-chromeno[2,3-b]pyridine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-N-naphthalen-1-yl-nicotinamide, such as its melting point, boiling point, and density, can be found in chemical databases .Scientific Research Applications

5-Bromo-N-naphthalen-1-yl-nicotinamide is a compound that combines structural elements of naphthalene and nicotinamide, two molecules of significant interest in various fields of scientific research. Although my search specifically for 5-Bromo-N-naphthalen-1-yl-nicotinamide did not yield direct results, insights can be drawn from research on related compounds, such as naphthalene derivatives and nicotinamide, to understand potential applications in scientific research.

Applications Derived from Naphthalene and Nicotinamide Research

Neuroprotective and Cognitive Function Applications

Nicotinamide, a form of vitamin B3 and a precursor to nicotinamide adenine dinucleotide (NAD+), plays critical roles in cell physiology by facilitating redox homeostasis and participating in various cellular processes. Studies suggest that nicotinamide may have neuroprotective effects and could benefit cognitive functions, potentially relevant to the derivatives of nicotinamide such as 5-Bromo-N-naphthalen-1-yl-nicotinamide. Research indicates nicotinamide's involvement in preserving neurocognitive function, highlighting its potential in therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease (Rennie et al., 2015).

Anticancer Potential

Naphthalene derivatives have been explored for their anticancer properties. The structural features of naphthalene, particularly when modified, can interact with various biological targets, including DNA, enzymes, and receptors, suggesting potential medicinal applications. Naphthalimide compounds, related to naphthalene, have shown promising results in anticancer research, indicating that derivatives like 5-Bromo-N-naphthalen-1-yl-nicotinamide could also have applications in cancer treatment due to their ability to interact with biological macromolecules and potentially modulate cellular processes involved in cancer progression (Gong et al., 2016).

Biodegradation and Environmental Research

Naphthalene and its derivatives are subjects of environmental research, particularly in the context of biodegradation. Studies on microbial degradation of polyaromatic hydrocarbons, including naphthalene, provide insights into the ecological recovery of contaminated sites. Research into the mechanisms through which microbes metabolize compounds like naphthalene highlights the potential environmental applications of studying naphthalene derivatives, including their role in bioremediation processes (Peng et al., 2008).

Mechanism of Action

Target of Action

It is known that similar compounds can interact with various cellular targets, including enzymes, receptors, and proteins, to exert their effects .

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in cellular processes

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways, leading to downstream effects . More research is needed to identify the specific pathways affected by this compound.

Pharmacokinetics

Understanding these properties is crucial for determining the compound’s bioavailability and its overall effect on the body .

Result of Action

It is known that similar compounds can have various effects at the molecular and cellular level

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .

Future Directions

properties

IUPAC Name |

5-bromo-N-naphthalen-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O/c17-13-8-12(9-18-10-13)16(20)19-15-7-3-5-11-4-1-2-6-14(11)15/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXNMGIJXXNCPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-naphthalen-1-yl-nicotinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzamide](/img/structure/B3258986.png)

![Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B3259026.png)

![Syn-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B3259047.png)

![7-bromo-5-phenyl-4-tosyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3259070.png)

![N-(2-benzoyl-4-bromophenyl)-2-[(2-bromophenyl)formamido]acetamide](/img/structure/B3259077.png)